molecular formula C11H12FN3O2 B1334705 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide CAS No. 669696-68-8

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No. B1334705
M. Wt: 237.23 g/mol
InChI Key: WPTJFEMVIBPOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carbohydrazide group, which is a derivative of carboxylic acid with two amine groups. The presence of a fluorophenyl group indicates that this compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrrolidine ring and a fluorophenyl group could potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence of the fluorophenyl group and the carbohydrazide group. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorophenyl group could potentially influence properties such as polarity, solubility, and reactivity .

Scientific Research Applications

    1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid

    (S)-(-)-1-(4-Fluorophenyl)ethylamine

    • Application: This compound is used as a ligand to form a coordination complex, diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II), by reacting with palladium(II) acetate .
    • Results: The product is typically assessed for enantiomeric excess and assay (GC), with a typical enantiomeric excess of ≥98.5% and assay (GC) of ≥98.5% .

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

    • Application: This compound was synthesized from a fluorinated pyrazoline via oxidative aromatization .
    • Results: The structure of the synthesized compound was confirmed through spectroscopic data .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and potential biological activity. Proper handling and storage procedures should be followed to minimize risk .

properties

IUPAC Name

1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-10(15)16)11(17)14-13/h1-4,7H,5-6,13H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTJFEMVIBPOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.